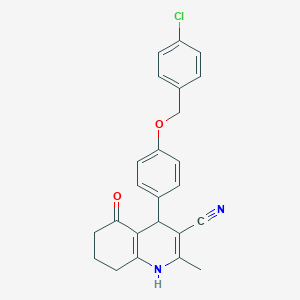

![molecular formula C18H15FN6O B383303 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 459421-81-9](/img/structure/B383303.png)

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The synthetic transformations involving pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .将来の方向性

The future directions for pyrazolo[1,5-a]pyrimidines involve the development of new synthetic routes and the exploration of their potential applications . Detailed structure–activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

作用機序

Target of Action

Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with its targets by binding to them and inhibiting their function, leading to a decrease in the production of these inflammatory mediators.

Biochemical Pathways

The compound likely affects the biochemical pathways related to inflammation. By inhibiting the expression and activities of certain vital inflammatory mediators, it can potentially disrupt the signaling pathways that lead to inflammation . The downstream effects of this disruption could include a reduction in inflammation and associated symptoms.

Result of Action

The result of the compound’s action is likely a reduction in inflammation due to its potential anti-inflammatory effects . On a molecular level, this could involve a decrease in the production of inflammatory mediators. On a cellular level, this could result in a decrease in the inflammatory response of cells.

特性

IUPAC Name |

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O/c1-11-15(17(26)21-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)25-18(20-11)22-23-24-25/h2-10,16H,1H3,(H,21,26)(H,20,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDMZQZPZMYINL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5'-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-2,3'-bithiophene-4'-carboxylate](/img/structure/B383222.png)

![7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine](/img/structure/B383223.png)

![N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B383224.png)

![Ethyl 2-({[(4-methyl-7-methoxy-2-quinolinyl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B383225.png)

![N-(1-adamantylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B383227.png)

![3-({[(1-adamantylcarbonyl)amino]carbothioyl}amino)-N-(2-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide](/img/structure/B383229.png)

![methyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383231.png)

![N-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbothioyl)-1-adamantanecarboxamide](/img/structure/B383232.png)

![3-[(2,4-Dichlorobenzyl)thio]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B383233.png)

![N-allyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383235.png)

![2-bromo-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383238.png)

![Diethyl 3-methyl-5-({[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B383242.png)

![3-benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B383243.png)